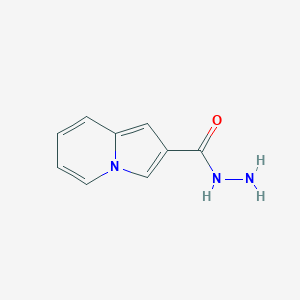

Indolizine-2-carbohydrazide

Vue d'ensemble

Description

Indolizine is a nitrogen-containing heterocycle . It is one of the five isomers of indole and serves as a precursor for widespread indolizidine alkaloids . Indolizine-2-carbohydrazide is a derivative of indolizine .

Chemical Reactions Analysis

The chemical reactions involving indolizines have been overshadowed by numerous new strategies that have been revealed especially within the last ten years . These include transition metal-catalyzed reactions and approaches based on oxidative coupling . Reactions based on either pyridine or pyrrole scaffolds, as well as selected methodologies leading to π-expanded indolizines, have been discussed .Applications De Recherche Scientifique

Anti-Tubercular Activity

Indolizine derivatives, including Indolizine-2-carbohydrazide, have shown promise in treating tuberculosis. A study by Venugopala et al. (2019) explored indolizines' in vitro anti-mycobacterial activity, finding them effective against H37Rv and multi-drug-resistant strains of Mycobacterium tuberculosis. Notably, these molecules did not exhibit toxicity against peripheral blood mononuclear cell lines, highlighting their potential in drug-sensitive and drug-resistant tuberculosis therapy.

Antimonoamine Oxidase Activity

Indolizine-2-carbohydrazide derivatives have demonstrated antimonoamine oxidase activity, surpassing iproniazid in effectiveness. Cardellini et al. (1977) [Cardellini, Claudi, Grifantini, Gulini, Martelli] discussed the synthesis of these derivatives and their structure-activity relationships in the Journal of pharmaceutical sciences.

Broad Pharmacological Properties

A comprehensive review by C. eep et al. (2017) in the Journal of basic and clinical pharmacy highlights the chemistry and pharmacological properties of synthetic indolizine analogues, including Indolizine-2-carbohydrazide. These compounds exhibit a range of pharmacological properties, such as anticancer, antibacterial, antioxidant, and anti-HIV activities.

Anti-Herpes Activity

Indolizine derivatives have shown significant activity against human cytomegalovirus (HCMV) and varicella-zoster virus. Foster et al. (1995) in Antiviral Chemistry and Chemotherapy reported the synthesis of these derivatives, some of which demonstrated improved HCMV activity and substantial varicella zoster virus activity.

Potential Applications in Tropical Diseases

Novel isoxazoline indolizine amide compounds, including Indolizine-2-carbohydrazide derivatives, have been designed for potential application to tropical diseases. Zhang et al. (2014) in Tetrahedron Letters described the strategic synthesis of indolizine core structures for efficient derivatization in this context.

COX-2 Inhibitory Activity

Indolizine scaffolds, including Indolizine-2-carbohydrazide derivatives, have been explored as potential cyclooxygenase (COX)-2 inhibitors. Chandrashekharappa et al. (2018) in the New Journal of Chemistry synthesized a series of indolizines incorporating a cyano group. They conducted molecular modelling studies to explore COX-2 binding properties, which could contribute to designing novel indolizine scaffolds as potent COX-2 inhibitors.

Photoluminescence Properties

Indolizine derivatives exhibit unique photoluminescence behaviors. Outlaw et al. (2016) in RSC advances reported on 6-Amino-8-cyanobenzo[1, 2-b]indolizines, highlighting their reversible pH-dependent optical properties and potential as photoluminescent materials.

Novel Synthesis Applications

The synthesis of indolizine-2-carbohydrazide and its derivatives has potential applications in various fields. Sekgota et al. (2021) in the Journal of Chemical Research used propylphosphonic acid anhydride in the synthesis of indolizine-2-carboxamido derivatives, showcasing the versatility of these compounds in chemical synthesis.

Anti-Cancer Potential

Indolizine derivatives, including Indolizine-2-carbohydrazide, show significant potential in cancer treatment. Liu et al. (2019) in Frontiers in Pharmacology synthesized a series of these compounds and evaluated their cytotoxicity against various cancer cell lines, including HepG2. They found that these compounds induced apoptosis via the mitochondria p53 pathway, suggesting their potential as inhibitors against liver cancer.

Applications in Medicinal Chemistry

The diverse pharmacological properties of indolizine-2-carbohydrazide and its derivatives make them a valuable subject in medicinalchemistry research. As reported by Dawood and Abbas (2020) in Expert Opinion on Therapeutic Patents, indolizines, including Indolizine-2-carbohydrazide, have shown a wide range of pharmacological importance such as antitumor, antimycobacterial, and antiproliferative activities. The study also highlights the potential of discovering indolizine-based drugs, given their structural and functional significance in medicinal chemistry.

Safety and Hazards

Orientations Futures

Indolizine is a nitrogen-containing heterocycle that has a variety of potential biological activities . Some indolizine derivatives with excellent fluorescence properties can even be used as organic fluorescent molecules for biological and material applications . Thus, many approaches for their synthesis have been developed . This suggests that there could be future research directions in developing novel approaches for the synthesis of indolizine and its derivatives .

Propriétés

IUPAC Name |

indolizine-2-carbohydrazide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O/c10-11-9(13)7-5-8-3-1-2-4-12(8)6-7/h1-6H,10H2,(H,11,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZBHKCNWODHLKK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC(=CN2C=C1)C(=O)NN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70492690 | |

| Record name | Indolizine-2-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70492690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Indolizine-2-carbohydrazide | |

CAS RN |

62596-66-1 | |

| Record name | Indolizine-2-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70492690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6,7-Dihydro-5H-cyclopenta[d]pyridazine](/img/structure/B3355396.png)

![(3AR,6AS)-REL-TETRAHYDRO-CYCLOPENTA[C]PYRROLE-1,3(2H,3AH)-DIONE, cis](/img/structure/B3355409.png)

![4-((1H-Pyrrolo[2,3-b]pyridin-3-yl)methyl)piperazine-1-carbaldehyde](/img/structure/B3355424.png)

![Acetamide, N-[2-(1H-indol-7-yl)ethyl]-](/img/structure/B3355493.png)